4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole
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Overview
Description
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
It’s structurally similar to eflornithine , which is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC) . ODC is a transcriptional target of MYCN and plays a crucial role in the biosynthesis of polyamines .
Mode of Action
If we consider its structural similarity to eflornithine, it might also act as an irreversible inhibitor of odc . This inhibition could lead to a decrease in polyamine levels, affecting cell proliferation and potentially leading to cell death .
Biochemical Pathways
Based on its potential similarity to eflornithine, it might affect the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation, and their reduction could lead to various downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Considering its structural similarity to eflornithine, it might share similar adme (absorption, distribution, metabolism, and excretion) properties . The bioavailability of Eflornithine is 100% when administered intravenously .
Result of Action
Based on its potential similarity to eflornithine, it might lead to a decrease in polyamine levels, affecting cell proliferation and potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions, using a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring efficiently. The use of continuous flow reactors can enhance the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-1-methyl-5-nitro-1H-pyrazole
- 4-(Chloromethyl)-1-methyl-5-nitro-1H-pyrazole
- 4-(Bromomethyl)-1-methyl-5-nitro-1H-pyrazole
Uniqueness
4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
IUPAC Name |
4-(difluoromethyl)-1-methyl-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFWGSKUCFITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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